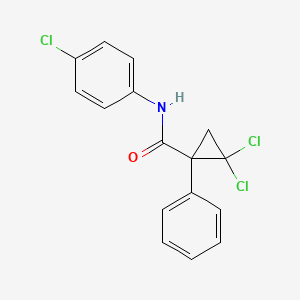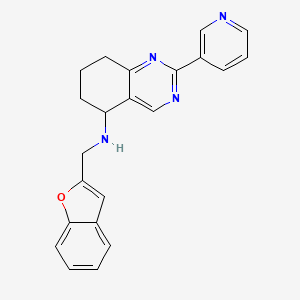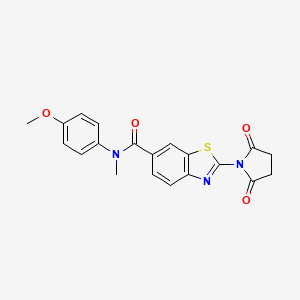
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, particularly as a fungicide. It is commonly referred to as carpropamid and is used primarily in agriculture to protect crops from fungal infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of substituted cyclopropane derivatives with chlorinated aromatic amines. One common method involves the acylation of amines using benzotriazole chemistry in water, which is an environmentally friendly approach . The reaction conditions often include room temperature or microwave irradiation to achieve high yields and mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .
化学反応の分析
Types of Reactions
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of cyclopropane derivatives and their reactivity.
Biology: It is studied for its effects on fungal pathogens and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.
Industry: It is used in the development of agricultural chemicals and pesticides.
作用機序
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide involves the inhibition of melanin biosynthesis in fungal pathogens. This inhibition disrupts the fungal cell wall, leading to the death of the pathogen. The compound targets specific enzymes involved in melanin production, such as scytalone dehydratase .
類似化合物との比較
Similar Compounds
2,2-Dichloro-N-(4-chlorophenyl)-N-methylpropanamide: Similar in structure but with a methyl group instead of a phenyl group.
N-(4-Bromophenyl)-2-chloroacetamide: Contains a bromine atom instead of chlorine and a different acetamide structure.
Uniqueness
2,2-Dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific inhibition of melanin biosynthesis, making it particularly effective against fungal pathogens in agricultural settings. Its stability and low toxicity to mammals also make it a preferred choice for use in crop protection .
特性
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-6-8-13(9-7-12)20-14(21)15(10-16(15,18)19)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMUVXLVZVSVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![1-(Azocan-1-yl)-3-[5-[[2-imidazol-1-ylethyl(methyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B6080994.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)

![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![(6Z)-6-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)
![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
